molecular formula C12H19NO B12999134 (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol

Cat. No.: B12999134
M. Wt: 193.28 g/mol
InChI Key: VYLKGQFTFHOBKI-RYUDHWBXSA-N
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Description

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol is a chiral compound with a unique structure that includes an amino group, a phenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a ketone precursor with a chiral borane reagent can yield the desired chiral alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the hydroxyl group, converting it into a hydrocarbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-1-amino-4-methyl-1-phenylpentan-3-ol
  • (1R,3S)-1-amino-4-methyl-1-phenylpentan-3-ol
  • (1R,3R)-1-amino-4-methyl-1-phenylpentan-3-ol

Uniqueness

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications where chiral specificity is crucial, such as in drug development and asymmetric synthesis.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,3S)-1-amino-4-methyl-1-phenylpentan-3-ol

InChI

InChI=1S/C12H19NO/c1-9(2)12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11-12,14H,8,13H2,1-2H3/t11-,12-/m0/s1

InChI Key

VYLKGQFTFHOBKI-RYUDHWBXSA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H](C1=CC=CC=C1)N)O

Canonical SMILES

CC(C)C(CC(C1=CC=CC=C1)N)O

Origin of Product

United States

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